molecular formula C11H14ClNO4S B3386235 5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid CAS No. 716360-58-6

5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid

Cat. No.: B3386235
CAS No.: 716360-58-6
M. Wt: 291.75 g/mol
InChI Key: OAIIGYWJPJDWMF-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid is an organic compound that features a tert-butylsulfamoyl group attached to a chlorobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid typically involves the introduction of the tert-butylsulfamoyl group to a chlorobenzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with tert-butylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by another functional group.

    Oxidation/Reduction: Products include oxidized or reduced forms of the sulfamoyl group.

    Coupling: Products include biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzoic acid core can interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butylsulfamoyl)-2-methylbenzoic acid
  • 5-(Tert-butylsulfamoyl)-2-fluorobenzoic acid
  • 5-(Tert-butylsulfamoyl)-2-bromobenzoic acid

Uniqueness

5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

5-(tert-butylsulfamoyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIGYWJPJDWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190551
Record name 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716360-58-6
Record name 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716360-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from a mixture of 2-chloro-5-(chlorosulfonyl)benzoic acid (200 mg, 0.78 mmol, 1 equiv) tert-butyl amine (98 μL, 0.94 mmol, 1.2 equiv) and DIEA (248 μL, 1.38 mmol, 2 equiv) following the general procedure for 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid 881-1b. The crude reaction mixture was carried on without further purification.
Quantity
98 μL
Type
reactant
Reaction Step One
Name
Quantity
248 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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